(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid
Overview
Description
“(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid” is a type of boronic acid that has been used as a reactant in the synthesis of azaxanthene-based selective glucocorticoid receptor modulators and in Suzuki and Stille coupling for the synthesis of oral venous antithrombotic drugs .
Synthesis Analysis
Boronic acids, including “this compound”, can be synthesized using various methods. One common method is the Suzuki–Miyaura coupling, which is a type of carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of “this compound” is C10H13BFNO3 . The InChI code is 1S/C10H13BFNO3/c1-6(2)13-10(14)8-5-7(11(15)16)3-4-9(8)12/h3-6,15-16H,1-2H3,(H,13,14) .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known for their ability to participate in coupling reactions. They can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 225.03 g/mol . The exact mass is 225.0972516 g/mol .Mechanism of Action
Future Directions
Boronic acids, including “(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid”, have a wide range of potential applications in medicinal chemistry. They have shown promise in areas such as anticancer, antibacterial, and antiviral activity, and even their application as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, the study of boronic acids in medicinal chemistry is expected to continue and potentially lead to the development of new promising drugs in the future .
Properties
IUPAC Name |
[3-fluoro-4-(propan-2-ylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO3/c1-6(2)13-10(14)8-4-3-7(11(15)16)5-9(8)12/h3-6,15-16H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWRVLZSUCBLOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660204 | |
Record name | {3-Fluoro-4-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-16-4 | |
Record name | {3-Fluoro-4-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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